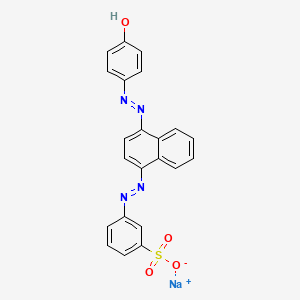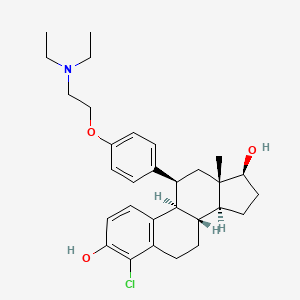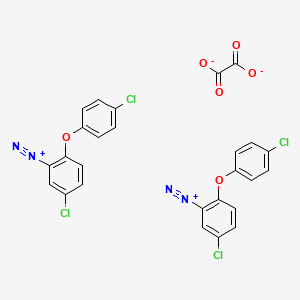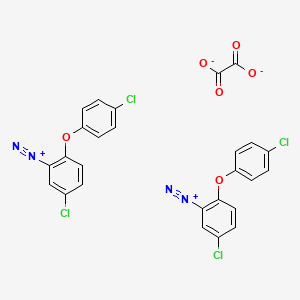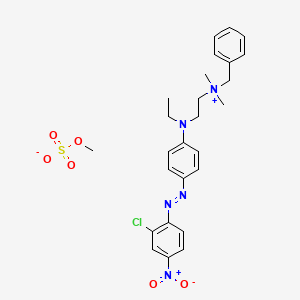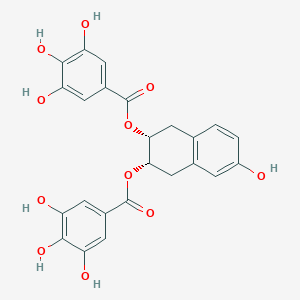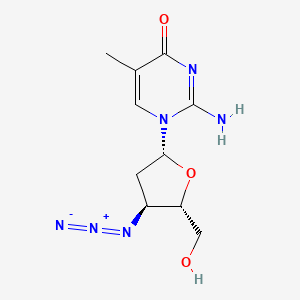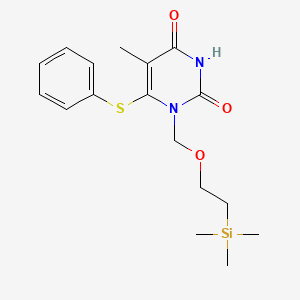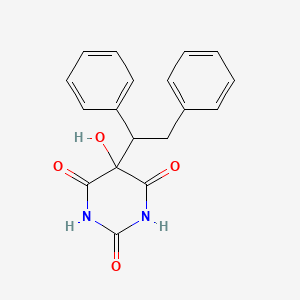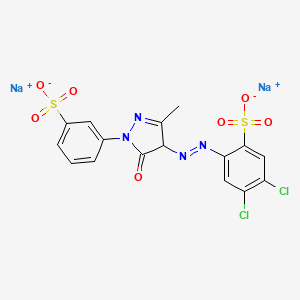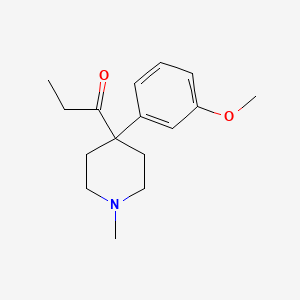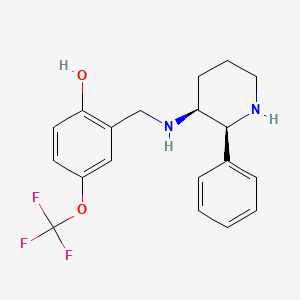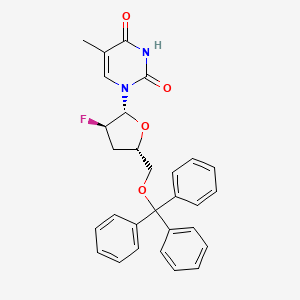
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine is a synthetic nucleoside analogue. This compound is characterized by the presence of a fluorine atom at the 2’ position and a trityl group at the 5’ position of the pentofuranosyl ring. It is primarily used in the field of medicinal chemistry and has applications in antiviral research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a pentofuranosyl sugar, followed by the introduction of a fluorine atom at the 2’ position. The trityl group is then added to the 5’ position. The final step involves the coupling of the modified sugar with thymine under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleoside analogues .
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential antiviral properties and is investigated for its efficacy against various viral infections.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine involves its incorporation into viral DNA or RNA, leading to chain termination. The fluorine atom at the 2’ position enhances its binding affinity to viral polymerases, while the trityl group provides steric hindrance, preventing further elongation of the nucleic acid chain. This results in the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-2’-fluoro-5’-O-tritylthymidine: Similar in structure but lacks the 2,3-dideoxy modification.
2’,3’-Dideoxy-2’-trifluoromethylnucleosides: Contains trifluoromethyl groups instead of a single fluorine atom.
Emtricitabine: A nucleoside analogue with a different sugar moiety and fluorine substitution pattern.
Uniqueness
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. The presence of both the fluorine atom and the trityl group enhances its stability and binding affinity, making it a valuable compound in antiviral research .
Eigenschaften
CAS-Nummer |
132776-30-8 |
|---|---|
Molekularformel |
C29H27FN2O4 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-26(20)33)27-25(30)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3,(H,31,33,34)/t24-,25+,27+/m0/s1 |
InChI-Schlüssel |
IPKPAMZRQGPDFZ-ZWEKWIFMSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


